An In-depth Technical Guide to the Physicochemical Properties of Bis(2-ethylhexyl) Suberate
An In-depth Technical Guide to the Physicochemical Properties of Bis(2-ethylhexyl) Suberate
Introduction: Understanding the Molecular Landscape of a Versatile Diester
Bis(2-ethylhexyl) suberate (BEHS), also known as dioctyl suberate, is a high-molecular-weight organic ester that has garnered interest across various scientific and industrial domains, including its potential applications in drug delivery systems as a plasticizer and solvent. Its molecular structure, characterized by a central eight-carbon dicarboxylic acid (suberic acid) backbone esterified with two branched 2-ethylhexyl alcohol moieties, imparts a unique combination of lipophilicity, flexibility, and thermal stability. This guide provides a comprehensive overview of the known physicochemical properties of BEHS, offering researchers, scientists, and drug development professionals a critical resource for its evaluation and application. Where experimental data is not publicly available, this guide will highlight the knowledge gaps and provide standardized methodologies for their determination, empowering researchers to generate the necessary data for their specific applications.
Core Physicochemical Identifiers and Properties
A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics. Bis(2-ethylhexyl) suberate is a colorless to almost colorless, clear liquid at ambient temperature.[1][2] Its high molecular weight and branched alkyl chains contribute to its oily nature and low volatility.
Below is a summary of the key physicochemical data for Bis(2-ethylhexyl) Suberate, compiled from various technical sources. It is important to note that for several key parameters, such as melting and boiling points, and viscosity, there is a conspicuous absence of publicly available experimental data.
Table 1: Summary of Physicochemical Properties of Bis(2-ethylhexyl) Suberate
| Property | Value | Source(s) |
| Chemical Name | Bis(2-ethylhexyl) suberate | |
| Synonyms | Dioctyl suberate, Suberic acid bis(2-ethylhexyl) ester | [1][3] |
| CAS Number | 5238-22-2 | [1][3] |
| Molecular Formula | C₂₄H₄₆O₄ | [1][3] |
| Molecular Weight | 398.63 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Purity | >98.0% (GC) | [1][2] |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3] |
| Flash Point | 180 °C | [1] |
| Density / Specific Gravity | 0.92 g/mL (at 20/20 °C) | [1] |
| Refractive Index | 1.45 | [1] |
| Viscosity | Data not available | [3] |
| Solubility in Water | Data not available (expected to be very low) | [3] |
| Solubility in Organic Solvents | Data not available (expected to be soluble in nonpolar solvents) | [3] |
Molecular Structure and Its Implications
The physicochemical behavior of Bis(2-ethylhexyl) Suberate is intrinsically linked to its molecular architecture. The long, flexible eight-carbon chain of the suberate core, combined with the bulky, branched 2-ethylhexyl groups, dictates its physical state, solubility, and interaction with other molecules.
Caption: Molecular structure of Bis(2-ethylhexyl) Suberate.
The large aliphatic content of the molecule results in a nonpolar character, which is the primary determinant of its solubility profile. The ester functional groups introduce some polarity, allowing for dipole-dipole interactions, but the dominance of the alkyl chains makes it immiscible with water and other polar solvents. Conversely, it is expected to be readily soluble in a range of nonpolar organic solvents such as hydrocarbons, ethers, and chlorinated solvents, a principle governed by the "like dissolves like" paradigm.[4]
Addressing Data Gaps: Experimental Protocols for Key Physicochemical Properties
The absence of readily available experimental data for several key properties of Bis(2-ethylhexyl) Suberate necessitates a discussion of the standard methodologies for their determination. As a Senior Application Scientist, it is crucial to not only provide existing data but also to empower fellow researchers with the knowledge to generate new, reliable data.
Determination of Melting and Boiling Points
For a substance that is liquid at room temperature, the melting point will be below ambient temperature. The boiling point, given the high molecular weight, is expected to be significantly elevated.
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Melting Point Determination:
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Sample Preparation: A small, representative sample of the liquid is required.
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Apparatus: A capillary melting point apparatus is the standard instrument.[1]
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Procedure: The liquid sample is introduced into a capillary tube, which is then sealed. The tube is placed in the heating block of the apparatus. The temperature is increased at a controlled rate.[5] The melting point is recorded as the temperature at which the last solid crystals transition to a liquid. For a liquid at room temperature, this determination would require cooling the sample to its solid state first.
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Causality: The melting point is a measure of the energy required to overcome the crystal lattice forces holding the molecules in a solid state. The purity of the compound significantly affects the melting point; impurities typically broaden and depress the melting point range.
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-
Boiling Point Determination:
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Sample Preparation: A small volume of the liquid is placed in a test tube.
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Apparatus: A Thiele tube or a distillation apparatus is commonly used.[6][7]
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Procedure (Thiele Tube Method): A capillary tube, sealed at one end, is inverted and placed in the test tube containing the sample. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7] Distillation is another common method for determining the boiling point of a liquid.[8]
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Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. It is a measure of the intermolecular forces in the liquid state.
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Viscosity Measurement
Viscosity is a critical parameter for liquid formulations, influencing flow characteristics, processing, and application.
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Experimental Protocol (Rotational Viscometer):
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Apparatus: A rotational viscometer is a versatile instrument for measuring dynamic viscosity.[9]
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Procedure: A spindle of appropriate geometry is submerged in the liquid sample, which is maintained at a constant temperature. The spindle is rotated at a known speed, and the torque required to overcome the viscous drag of the fluid is measured. This torque is then used to calculate the viscosity.[9]
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Causality: Viscosity is a measure of a fluid's internal resistance to flow. It is highly dependent on temperature; for liquids, viscosity typically decreases as temperature increases.[10] Molecular weight and intermolecular forces are also key determinants of viscosity.[10]
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Sources
- 1. westlab.com [westlab.com]
- 2. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]
- 3. pennwest.edu [pennwest.edu]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. measurlabs.com [measurlabs.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
